N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as a selective histone deacetylase inhibitor. This compound has shown promising results in preclinical studies, particularly in inducing apoptosis in cancer cell lines and exhibiting antitumor activity in xenograft models.
This compound belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. Specifically, it acts as a class I selective histone deacetylase inhibitor, a mechanism that plays a crucial role in regulating gene expression and cellular processes such as the cell cycle and apoptosis.
The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide was achieved using a microwave-assisted method. This approach allows for efficient reaction conditions and improved yields compared to traditional heating methods. The key steps involved the reaction of ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate with hydrazine hydrate under microwave irradiation.
The synthesis can be summarized as follows:
The molecular structure of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide features a pyridazinone core with several substituents:
The compound crystallizes in the monoclinic space group P21, and its crystal structure has been elucidated through X-ray diffraction studies . The specific molecular formula is C_{16}H_{16}ClF N_{3}O_{2}, with a molecular weight of approximately 335.77 g/mol.
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide undergoes various chemical reactions typical for amides and heterocycles:
These reactions can be facilitated by standard organic chemistry techniques, including refluxing in suitable solvents or using catalytic systems to enhance reactivity.
As a histone deacetylase inhibitor, N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide functions by preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation levels, which in turn alters chromatin structure and promotes transcriptional activation of genes involved in cell cycle regulation and apoptosis.
In vitro studies have demonstrated that this compound effectively induces G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cell lines (SKM-1), indicating its potential as an anticancer agent.
Thermal analysis suggests that the compound has a melting point range conducive to stability during storage and handling.
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide is primarily investigated for its potential use in cancer therapy due to its ability to inhibit histone deacetylases. Its application extends beyond oncology; it may also serve as a lead compound for developing drugs targeting various epigenetic modifications associated with other diseases.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2